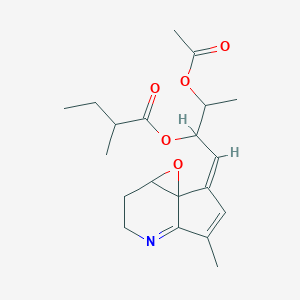
Kobutimycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kobutimycin B is a novel antibiotic produced by Streptomyces kobuchizimensis that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Due to its unique chemical structure and mechanism of action, kobutimycin B has attracted considerable attention from the scientific community as a potential therapeutic agent and research tool.
Aplicaciones Científicas De Investigación
Antibiotic Efficacy and Use
Kobutimycin B, like its counterparts in the family of polymyxins, has been a subject of interest due to its potential as an antibiotic. The Prato Polymyxin Consensus highlights the growing use of polymyxins like colistin and polymyxin B against multidrug-resistant Gram-negative bacteria, reflecting the potential applications of Kobutimycin B in similar contexts. The conference emphasized the need for better understanding of polymyxin-based combination therapy, comparing colistin versus polymyxin B, and investigating pharmacokinetics in special patient populations, indicating areas where Kobutimycin B might also be relevant (Nation et al., 2015).
Fermentation and Production Optimization
Rifamycin B, a compound similar to Kobutimycin B in its function as an antibiotic, has been the focus of studies like the optimization of its fermentation process. The use of machine learning approaches to optimize the medium composition for Rifamycin B production could be paralleled in the production of Kobutimycin B, suggesting potential methods to enhance its yield and efficiency (Bapat & Wangikar, 2004).
Biochemical and Molecular Studies
Kobutimycin B, as part of the macrocyclic antibiotics class, can be studied in the context of its biochemical properties and interactions with biomolecules. For example, studies on rifamycin B, another macrocyclic antibiotic, have investigated its binding to and inhibition of DNA polymerase, suggesting similar avenues of research for Kobutimycin B in understanding its molecular interactions and mechanisms of action (Armstrong, Rundlett, & Reid, 1994).
Applications in Disease Models
Research on antibiotics like bleomycin has shed light on their roles in inducing lung fibrosis in animal models, mirroring human chemotherapy effects. Such studies can inform potential research on Kobutimycin B, particularly in understanding its effects in biological systems and disease models, offering insights into its therapeutic potential and side effects (Della Latta et al., 2015).
Combination Therapies
The potential for Kobutimycin B in combination therapies can be inferred from research on polymyxin B. Studies evaluating the activity and emergence of resistance of polymyxin B in combination with other antibiotics against resistant bacteria suggest a similar potential for Kobutimycin B in combination therapies, particularly in tackling multidrug-resistant infections (Diep et al., 2017).
Propiedades
Número CAS |
145458-92-0 |
|---|---|
Nombre del producto |
Kobutimycin B |
Fórmula molecular |
C20H27NO5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[(1Z)-3-acetyloxy-1-(8-methyl-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)butan-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H27NO5/c1-6-11(2)19(23)25-16(13(4)24-14(5)22)10-15-9-12(3)18-20(15)17(26-20)7-8-21-18/h9-11,13,16-17H,6-8H2,1-5H3/b15-10- |
Clave InChI |
UHLRWDQYLLEDGJ-GDNBJRDFSA-N |
SMILES isomérico |
CCC(C)C(=O)OC(/C=C\1/C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
SMILES |
CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
SMILES canónico |
CCC(C)C(=O)OC(C=C1C=C(C2=NCCC3C12O3)C)C(C)OC(=O)C |
Sinónimos |
5-methyl-7-(2'-(2''-methylbutyryloxy)-3'-acetoxy)butylidene-1a,2,3,7-tetrahydrocyclopent(b)oxireno(c)pyridine kobutimycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





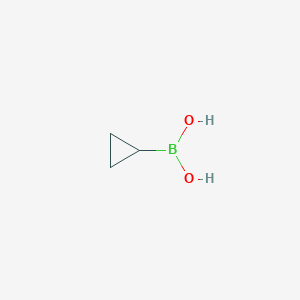

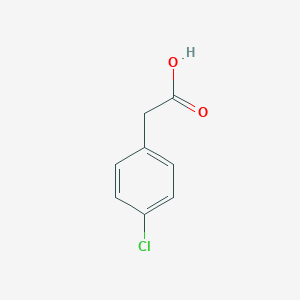
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
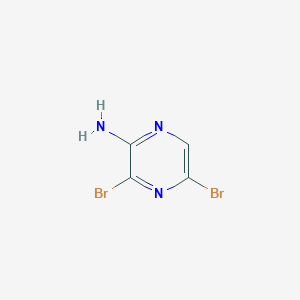
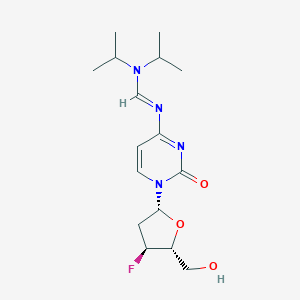
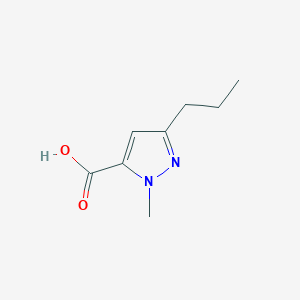
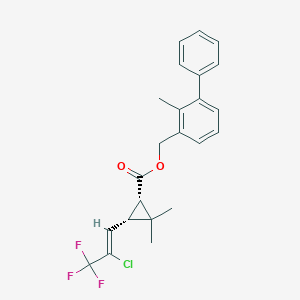
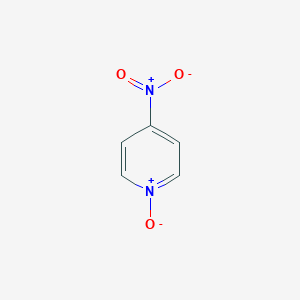
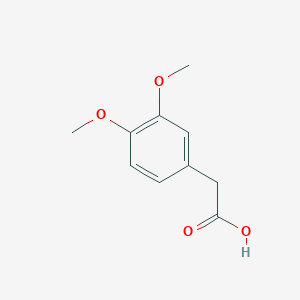
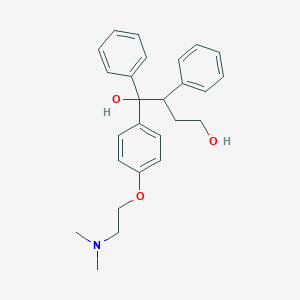
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)